molecular formula C9H8N2O2 B028222 1-Methylindazole-3-carboxylic acid CAS No. 50890-83-0

1-Methylindazole-3-carboxylic acid

Cat. No. B028222
CAS RN: 50890-83-0
M. Wt: 176.17 g/mol
InChI Key: OVVDFORZEGKEJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methylindazole-3-carboxylic acid involves a two-step reaction starting from 3-methylpyrazole, which undergoes oxidation and methylation to achieve a total yield of 32.2% (Duan Yuan-fu, 2011). This process has been optimized by investigating the effects of reaction time, temperature, and the ratio of materials.

Molecular Structure Analysis

The molecular structure of 1-Methylindazole-3-carboxylic acid has been confirmed through various spectroscopic methods, including IR spectrum and liquid chromatography, ensuring the accuracy of the synthesis process and the purity of the resulting compound.

Chemical Reactions and Properties

1-Methylindazole-3-carboxylic acid undergoes various chemical reactions, leading to the formation of different derivatives. For instance, its chloromethyl derivative can react with secondary amines to produce 1-methyl-3-dialkylaminomethylindazoles, which are characterized by their methiodides (M. A. Kazanbieva, B. A. Tertov, F. Pozharskii, 1966). These reactions demonstrate the compound's versatility and potential for further chemical exploration.

Scientific Research Applications

  • Synthesis and Applications in Pharmaceuticals and Biotechnology : A derivative, 3-formylindole-7-carboxylic acid, can be synthesized from 3-methyl-2-nitrobenzoic acid with a 53% overall yield, suggesting potential applications in pharmaceuticals and biotechnology (Ge Yu-hua, 2006).

  • Electronic Structure and Spectral Features : Another derivative, 4-methylthiadiazole-5-carboxylic acid, shows significant electronic structure, spectral features, hydrogen bonding, and solvent effects, which are important for organic synthesis and catalysis applications (Isha Singh et al., 2019).

  • Improvement in Capillary Electrophoresis-Based Separation : The use of ionic liquids like 1-ethyl-3-methylimidazolium tetrafluoroborate (1E-3MI-TFB) has been shown to enhance the capillary electrophoresis-based separation of nicotinic acid and its structural isomers, thereby improving resolution and reproducibility (M. Marszałł et al., 2006).

  • Catalysis in Chemical Synthesis : 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, another derivative, is an efficient, halogen-free, and reusable catalyst for the synthesis of unsymmetrical polyhydroquinoline derivatives in a one-pot solvent-free method (N. G. Khaligh, 2014).

  • Potential Antimicrobial Activity : New derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid demonstrate potential antimicrobial activity, particularly against Gram-positive bacteria (K. Paruch et al., 2021).

  • Antispermatogenic Activity : Halogenated 1-benzylindazole-3-carboxylic acids show potent antispermatogenic activity, affecting testicular weight and spermatogenesis (G. Corsi & G. Palazzo, 1976).

  • Coordination Chemistry and Crystal Structures : Novel pyrazole-dicarboxylate acid derivatives can form mononuclear CuII/CoII coordination complexes, leading to 2D hydrogen bonded networks with and without water molecules (S. Radi et al., 2015).

  • Therapeutic Applications : 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C11H10N2O2) is a biologically important pyrazole-4-carboxylic acid derivative with potential therapeutic applications (S. Viveka et al., 2016).

Safety And Hazards

1-Methylindazole-3-carboxylic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, and eye/face protection. In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

1-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVDFORZEGKEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351050
Record name 1-Methylindazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylindazole-3-carboxylic acid

CAS RN

50890-83-0
Record name 1H-Indazole-3-carboxylic acid, 1-methyl-
Source ChemIDplus
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Record name 1-Methylindazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazole-3-carboxylic acid
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Record name 3-CARBOXY-1-METHYLINDAZOLE
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Synthesis routes and methods I

Procedure details

A solution of 1-methylindazole-3-carboxylic acid, methyl ester (1.00 g, 0.0053 mol) was stirred in a mixture of methanol (10 mL)/2N NaOH solution (120 mL) at reflux temperature for 2 hours. After cooling, the mixture was diluted with water (100 mL) and acidified with 6N HCl solution. The white solid that formed was collected by filtration and dried under ambient conditions for 6 days to give 0.86 g (92% yield) of the product; mp 215°-216° C.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

Methyl-1-methylindazole-3-carboxylate (3.1 g, 0.016 mol) was stirred with a solution of sodium hydroxide (0.78 g, 0.02 mol) in tetrahydrofuran (100 ml) for 2 hours at room temperature, the solution evaporated and the yellow residue were dissolved in water. Acidification with methanesulfonic acid precipitated 1-methylindazole-3-carboxylic acid (2.19 g). A further crop (0.3 g) was obtained by extraction of the aqueous acid solution with a mixture of ether and methylene chloride. Total yield 2.49 g (87%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1-methylindazole-3-carboxylic acid, methyl ester (1.00 g, 0.0053 mole; was stirred in a mixture of methanol (10 ml)/2N NaOH solution (120 ml) at reflux temperature for 2 hours. After cooling, the mixture was diluted with water (100 ml) and acidified with 6N HCl solution. The white solid that formed was collected by filtration and dried under ambient conditions for 6 days to give 0.86 g (92% yield) of the product; mp 215°-216° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
92%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

In THF (250 ml) was dissolved methyl 1-methylindazole-3-carboxylate (4.49 g, 23.6 mmol). To the resulting solution was added 0.25N NaOH (145 ml, 35.4 mmol), followed by stirring at room temperature for 24 hours. The reaction mixture was distilled under reduced pressure to remove the solvent. To the residue was added 1N HCl (145 ml). The crystals thus precipitated were collected by filtration under reduced pressure, washed with water, and dried under reduced pressure to give 1-methylindazole-3-carboxylic acid (2.81 g, 68%) as a pale yellow solid.
Name
Quantity
145 mL
Type
reactant
Reaction Step One
Quantity
4.49 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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